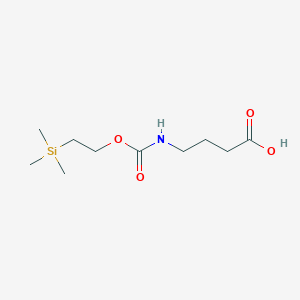
4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid is a compound that features a trimethylsilyl group, an ethoxycarbonyl group, and an amino acid moiety. This compound is often used in organic synthesis, particularly in the protection of amines due to its stability under various reaction conditions .
Méthodes De Préparation
The synthesis of 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid typically involves the protection of the amino group using the 2-(trimethylsilyl)ethoxycarbonyl (Teoc) group. This process can be carried out using reagents such as N-[(2-(trimethylsilyl)ethoxy)carbonyl]succinimide (Teoc-OSu) in the presence of bases like pyridine or triethylamine . The reaction conditions are generally mild, and the Teoc group is stable towards hydrolysis and other nucleophilic attacks .
Analyse Des Réactions Chimiques
4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid undergoes various chemical reactions, including:
Applications De Recherche Scientifique
This compound has several applications in scientific research:
Mécanisme D'action
The mechanism by which 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid exerts its effects involves the protection of the amino group. The Teoc group forms a stable carbamate linkage with the amine, preventing it from participating in unwanted side reactions. Deprotection occurs through the action of fluoride ions, which attack the silicon atom, leading to β-elimination and decarboxylation .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(((2-(Trimethylsilyl)ethoxy)carbonyl)amino)butanoic acid include other carbamate protecting groups such as:
Boc (tert-Butoxycarbonyl): Another commonly used protecting group for amines, which is stable under acidic conditions but can be removed using strong acids.
Cbz (Carbobenzyloxy): A protecting group that is stable under basic conditions and can be removed by hydrogenation.
Fmoc (Fluorenylmethyloxycarbonyl): A protecting group that is stable under basic conditions and can be removed using mild bases.
The uniqueness of this compound lies in its stability towards hydrolysis and nucleophilic attacks, making it suitable for a wide range of synthetic applications .
Propriétés
IUPAC Name |
4-(2-trimethylsilylethoxycarbonylamino)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO4Si/c1-16(2,3)8-7-15-10(14)11-6-4-5-9(12)13/h4-8H2,1-3H3,(H,11,14)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMXKCSZLRBZGGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOC(=O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO4Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

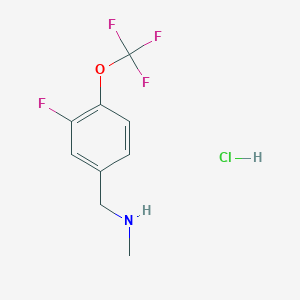
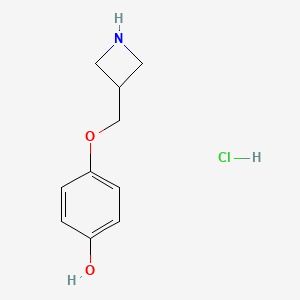
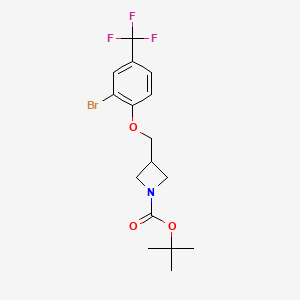
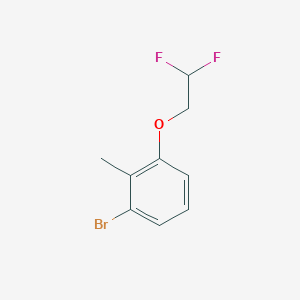
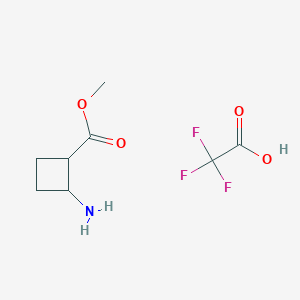
![Cyclopentanecarboxylic acid, 3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, methyl ester, (1S,2S,3R,4R)-](/img/structure/B8125754.png)
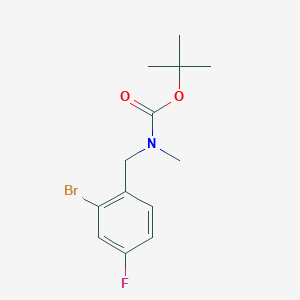
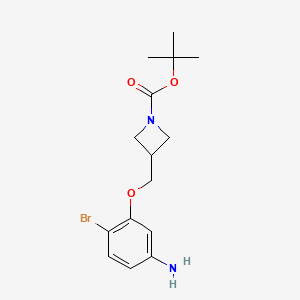
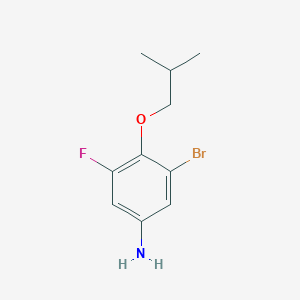

![11,22-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone;11,26-dinitro-7,18-dioctyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2(26),3,5(25),9,11,13,15,20(24),21-decaene-6,8,17,19-tetrone](/img/structure/B8125800.png)
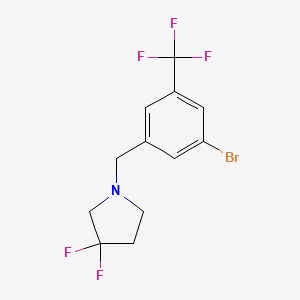
![[4-Chloro-2-(1-oxo-3,4,8,9,10,11-hexahydro-1H-cyclohepta[3,4]pyrrolo[1,2-a]pyrazin-2(7H)-yl)-3-pyridyl]methyl Acetate](/img/structure/B8125802.png)
